molecular formula C8H5BrF4 B1302113 5-Fluoro-2-(trifluoromethyl)benzyl bromide CAS No. 239135-48-9

5-Fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1302113
CAS No.: 239135-48-9
M. Wt: 257.02 g/mol
InChI Key: MQZWBTRGSDOAIO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is a benzyl bromide derivative where the benzene ring is substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(trifluoromethyl)benzyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including those involved in nucleophilic substitution reactions. The compound’s bromine atom can be replaced by nucleophiles, making it a valuable reagent in organic synthesis. Additionally, its fluorine atoms contribute to its stability and reactivity, allowing it to participate in various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of specific genes, leading to alterations in cellular functions. Moreover, it can affect cell signaling pathways by interacting with key proteins and enzymes, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atom is particularly reactive, allowing it to bind with nucleophilic sites on enzymes and proteins. This binding can result in changes in enzyme activity and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Studies have identified threshold effects, where the compound’s impact becomes significant beyond a certain dosage, emphasizing the need for careful dosage management in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. The compound’s fluorine atoms play a crucial role in its metabolic stability, affecting the rate of its conversion and the nature of its metabolites. These interactions can influence metabolic flux and the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 5-Fluoro-2-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)benzyl bromide is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: Used in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.

    Medicine: Intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzyl bromide
  • 2-(Trifluoromethyl)benzyl bromide
  • 5-Bromo-2-fluorobenzotrifluoride

Uniqueness

5-Fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups on the benzene ring. These substituents significantly influence the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis. The combination of these groups enhances the compound’s electrophilicity and stability, distinguishing it from other benzyl bromide derivatives .

Properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZWBTRGSDOAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372158
Record name 5-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239135-48-9
Record name 5-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239135-48-9
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